N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide
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Overview
Description
N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with 5-(trifluoromethyl)-2-pyridyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring and the trifluoromethyl group can be involved in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards the target enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Another benzenesulfonamide derivative with similar structural features but different functional groups.
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide: A compound with a triazole ring instead of a pyridine ring, used in antimalarial research.
Uniqueness
N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H11F3N2O2S |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F3N2O2S/c1-18(21(19,20)11-5-3-2-4-6-11)12-8-7-10(9-17-12)13(14,15)16/h2-9H,1H3 |
InChI Key |
HDELRTDSOCFEEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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